molecular formula C16H14N4O B3864058 N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B3864058
M. Wt: 278.31 g/mol
InChI Key: QIQBHJSDIYBFMI-VCHYOVAHSA-N
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Description

N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is synthesized by the condensation of an aldehyde or ketone with a primary amine. Schiff bases have gained significant attention due to their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.

Properties

IUPAC Name

N-[(E)-(1-methylindol-3-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-20-11-13(14-4-2-3-5-15(14)20)10-18-19-16(21)12-6-8-17-9-7-12/h2-11H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQBHJSDIYBFMI-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide can be synthesized by refluxing indole-3-carbaldehyde and isonicotinic hydrazide in ethanol for several hours . The reaction typically involves the following steps:

  • Dissolve indole-3-carbaldehyde and isonicotinic hydrazide in ethanol.
  • Reflux the mixture for 4 hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitate and wash it with cold ethanol.
  • Dry the product under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazones.

    Substitution: Formation of substituted hydrazones with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide is unique due to its specific indole and pyridine moieties, which contribute to its distinct chemical and biological properties. The presence of the indole ring enhances its ability to interact with biological targets, making it a promising candidate for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide

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